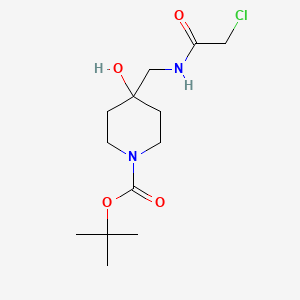

ClCC(=O)NCC1(CCN(CC1)C(=O)OC(C)(C)C)O

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ClCC(=O)NCC1(CCN(CC1)C(=O)OC(C)(C)C)O, also known as TBOA, is a potent and selective inhibitor of the glutamate transporters. Glutamate transporters are responsible for removing glutamate from the synaptic cleft, thereby terminating the excitatory signal. TBOA has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions.

科学的研究の応用

The WNK-SPAK/OSR1 Kinases and the Cation-Chloride Cotransporters as Therapeutic Targets for Neurological Diseases

Cation-chloride cotransporters (CCCs) are increasingly recognized for their roles in neurological diseases. These include various Na+-coupled Cl- importers and K+-coupled Cl- exporters, which have been targets of common diuretic drugs. Recent studies highlight the importance of CCCs in regulating cell volume and ionic homeostasis in the nervous system. Disruptions in these systems are linked to conditions like pain, epilepsy, neuropsychiatric disorders, and complications in ischemic brain injury and hydrocephalus. The CCCs, along with their regulatory kinases WNK and SPAK/OSR1, present new therapeutic targets for multiple neurological conditions (Huang et al., 2019).

Evolution of the Cation Chloride Cotransporter Family

The cation chloride cotransporter (CCC) family, which includes K+-Cl- cotransporters (KCCs), Na+-K+-2Cl- cotransporters (NKCCs), and Na+-Cl- cotransporters (NCCs), has ancient origins and has undergone significant evolutionary changes. This family plays crucial roles in physiological processes like ion reabsorption and secretion, cell volume regulation, and inhibitory neurotransmission. The study traces the evolutionary history of CCCs, revealing their presence across all domains of life and highlighting their significance in biological processes (Hartmann et al., 2014).

WNK2 Kinase as a Regulator of Neuronal Cation-Chloride Cotransporters

WNK2 kinase is identified as a novel regulator of the essential neuronal cation-chloride cotransporters NKCC1 and KCC2. These cotransporters modulate the intracellular concentration of chloride, which is crucial for cell volume regulation and GABAergic neurotranmission. WNK2 kinase, expressed primarily in the brain, activates NKCC1 and inhibits KCC2, indicating its significant role in CCC regulation with potential implications for neurological conditions (Rinehart et al., 2011).

作用機序

Target of Action

Compounds with similar structures have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases .

Mode of Action

This group can undergo nucleophilic substitution reactions with amines or alcohols present in biological targets .

Pharmacokinetics

The presence of the chloroacetyl group could also affect its metabolic stability .

Result of Action

Compounds with similar structures have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

Factors such as ph, temperature, and the presence of other biological molecules could potentially affect the compound’s stability and activity .

特性

IUPAC Name |

tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClN2O4/c1-12(2,3)20-11(18)16-6-4-13(19,5-7-16)9-15-10(17)8-14/h19H,4-9H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYCNEGADQYBGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CNC(=O)CCl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ClCC(=O)NCC1(CCN(CC1)C(=O)OC(C)(C)C)O | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2912997.png)

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2912998.png)

![N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2913000.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2913007.png)

![Tert-butyl N-[(3R,4R)-3-amino-1,1-dioxothian-4-yl]carbamate](/img/structure/B2913009.png)

![1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2913012.png)

![5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2913014.png)

![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2913015.png)